molecular formula C26H18ClF3N4O3S B2412141 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536707-99-0

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2412141
CAS No.: 536707-99-0
M. Wt: 558.96
InChI Key: OWMKXYFMDKBGPT-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor of the BRAF V600E oncogenic mutant kinase, which is a key driver in several cancers, most notably melanoma, colorectal cancer, and papillary thyroid cancer. The constitutive activation of the MAPK/ERK signaling pathway by BRAF V600E promotes uncontrolled cellular proliferation and survival . This compound acts by binding to the ATP-binding site of the mutant BRAF protein, thereby inhibiting its kinase activity and suppressing downstream signaling through the MEK/ERK cascade . Its primary research value lies in the study of oncogenic signaling in BRAF-mutant cancers, enabling the investigation of tumorigenesis, cancer cell viability, and mechanisms of drug resistance. Furthermore, this inhibitor serves as a critical tool compound for in vitro and in vivo preclinical studies to evaluate the efficacy of targeted therapy, to explore potential combination treatment strategies with other agents like MEK inhibitors, and to understand adaptive feedback mechanisms within the RAS-RAF-MEK-ERK pathway. The structural design of this pyrimido[5,4-b]indol-2-yl)thio)acetamide derivative optimizes specificity for the mutated BRAF kinase over other related kinases, making it a valuable pharmacological probe for dissecting the complex biology of this high-value oncology target.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClF3N4O3S/c1-37-16-9-7-15(8-10-16)34-24(36)23-22(17-4-2-3-5-19(17)32-23)33-25(34)38-13-21(35)31-20-12-14(26(28,29)30)6-11-18(20)27/h2-12,32H,13H2,1H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMKXYFMDKBGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic molecule with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H27ClF3N2O4SC_{25}H_{27}ClF_3N_2O_4S, with a molecular weight of approximately 563.005 g/mol. Its structure includes a chloro-trifluoromethyl phenyl group, a methoxy-substituted pyrimidine moiety, and a thioacetamide functional group. The unique arrangement of these functional groups contributes to its biological activity.

Structural Features

FeatureDescription
Molecular Formula C25H27ClF3N2O4S
Molecular Weight 563.005 g/mol
Functional Groups Chloro, trifluoromethyl, methoxy, thioamide

Antimicrobial Properties

Research has shown that compounds with similar structural features exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have been reported to possess antimicrobial effects against various pathogens such as E. coli and S. aureus due to their ability to disrupt bacterial cell walls or inhibit essential enzymes . The presence of the methoxy group in the compound may enhance its solubility and bioavailability, further contributing to its antimicrobial efficacy.

Anticancer Activity

The compound's potential anticancer properties have been explored in several studies. A notable study demonstrated that derivatives of pyrimidine and related structures exhibit cytotoxic effects against cancer cell lines. For example, some thiazole-containing compounds showed promising results with IC50 values in the low micromolar range against human glioblastoma and melanoma cells . The structural relationship between the thiazole moiety and its cytotoxic activity suggests that similar mechanisms may be at play for the compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The following SAR insights can be drawn from related studies:

  • Methoxy Substitution: The presence of methoxy groups often enhances biological activity by improving lipophilicity and cellular uptake.
  • Thioamide Functionality: Thioamides are known to exhibit diverse biological activities, including antimicrobial and anticancer effects.
  • Halogen Substituents: The introduction of halogens (e.g., chloro or trifluoromethyl groups) can significantly alter the pharmacodynamic properties of compounds.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrimidine derivatives revealed that those containing methoxy groups showed enhanced activity against C. albicans and other pathogenic bacteria. The compound's structure aligns with these findings, suggesting potential effectiveness in treating infections caused by resistant strains .

Case Study 2: Anticancer Screening

In another investigation focusing on indole-thiazole hybrids, compounds similar to our target exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines . This suggests that our compound may also demonstrate significant anticancer properties due to its structural similarities.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves sequential coupling and oxidation steps.
  • Step 1 : Construct the pyrimido[5,4-b]indole core via cyclization of substituted indole derivatives with thiourea analogs (see for analogous procedures).
  • Step 2 : Introduce the thioacetamide moiety using HATU-mediated coupling of 2-mercapto-pyrimidoindole intermediates with chloroacetyl chloride derivatives. Triethylamine is critical for maintaining a basic environment (yields: 50–83% depending on substituents) .
  • Step 3 : Oxidize sulfides to sulfoxides/sulfones if required, using controlled stoichiometry of 3-chloroperoxybenzoic acid to minimize byproducts (e.g., incomplete oxidation in led to mixed sulfoxide/sulfone products) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • HRMS (High-Resolution Mass Spectrometry) : Essential for confirming molecular formula (e.g., C₂₂H₂₀N₄O₂SNa [M + Na]⁺, m/z 427.1199; deviation < 0.0001 ).
  • NMR : ¹H/¹³C NMR resolves substituent effects (e.g., methoxy phenyl protons at δ 3.8–4.0 ppm; pyrimidoindole aromatic protons at δ 7.5–8.5 ppm).
  • X-Ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve complex hydrogen-bonding networks and disorder in crystal lattices (see ) .

Q. How can researchers manage byproducts during synthesis?

  • Methodological Answer :
  • Chromatographic Separation : Use gradient elution (e.g., hexane/ethyl acetate) to isolate minor byproducts (e.g., reported 3-chloroperoxybenzoic acid oxidation yielding 85% sulfoxide and 15% sulfone) .
  • Reaction Monitoring : Employ TLC or LC-MS to track reaction progress and optimize stoichiometry (e.g., HATU coupling in required precise molar ratios to maximize yields) .

Advanced Research Questions

Q. What structural modifications enhance Toll-Like Receptor 4 (TLR4) binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:
  • Substituent Effects :
  • Electron-donating groups (e.g., 4-methoxyphenyl in ) improve solubility and binding .
  • Bulky substituents (e.g., naphthyl in compound 18, ) reduce activity due to steric clashes .
  • Thioether vs. Sulfone : Sulfone derivatives () show higher metabolic stability but require optimization of oxidation conditions .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer :
  • Disorder in Crystal Lattices : Use SHELXL’s PART and SUMP commands to model disordered residues (e.g., resolved 50:50 disorder in chlorophenyl groups) .
  • Hydrogen Bonding Networks : Apply graph-set analysis () to classify intermolecular interactions (e.g., N–H⋯N bonds in form helical supramolecular chains) .

Q. How do hydrogen-bonding patterns influence physicochemical properties?

  • Methodological Answer :
  • Solubility : Intra-/intermolecular hydrogen bonds (e.g., N–H⋯O in pyrimidoindole core) reduce solubility in non-polar solvents .
  • Thermal Stability : Strong C–H⋯Cl interactions () enhance melting points (~200–250°C) .

Q. How can conflicting spectroscopic data be reconciled during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare HRMS, NMR, and X-ray data. For example, NMR signals for diastereotopic protons may overlap, requiring 2D-COSY for resolution.
  • Dynamic Effects : Use variable-temperature NMR to account for conformational flexibility (e.g., rotation of trifluoromethyl groups) .

Q. What experimental design principles optimize yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, temperature). For example, ’s flow-chemistry approach improved reproducibility in analogous syntheses .
  • Byproduct Minimization : Use statistical modeling (e.g., response surface methodology) to balance reaction time and oxidant concentration (e.g., ’s incomplete oxidation issue) .

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